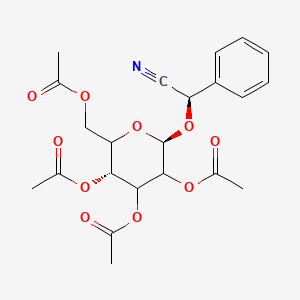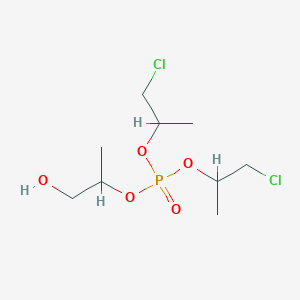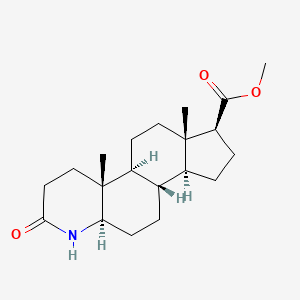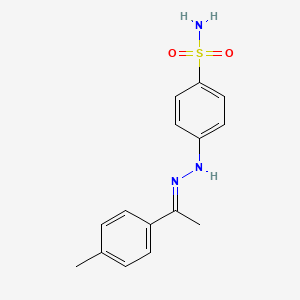
(S)-Prunasin Tetraacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(S)-Prunasin Tetraacetate, also known as this compound, is a useful research compound. Its molecular formula is C₂₂H₂₅NO₁₀ and its molecular weight is 463.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Generation of Primary Amide Glucosides from Cyanogenic Glucosides
Research on the transformation of cyanogenic glucosides like prunasin in plants has revealed interesting pathways. Prunasinamide, a compound related to prunasin, was identified in the leaves of certain species, indicating a reaction pathway that could be relevant in understanding prunasin derivatives' formation and applications. The study suggests an oxidative mechanism for converting prunasin to primary amides in the presence of reactive oxygen species, highlighting a potential application in understanding plant defense mechanisms and the synthesis of bioactive compounds (Sendker & Nahrstedt, 2009).
New Cyanogenic and Alkyl Glycoside Constituents from Phyllagathis Rotundifolia
Exploration of Phyllagathis rotundifolia led to the discovery of new galloylated cyanogenic glucosides based on prunasin. These findings contribute to the chemical diversity of cyanogenic glucosides and their derivatives, suggesting potential applications in pharmaceuticals and as biochemical tools for studying plant metabolism (Ling, Tanaka, & Kouno, 2002).
Prunasin Hydrolases in Almond Development
Studies on prunasin hydrolases in almonds reveal significant insights into the metabolic pathways of cyanogenic glucosides in plants. This research provides a foundation for understanding how prunasin is metabolized within plants and could inform the development of biotechnological applications aimed at modifying cyanogenic glycoside content in crops for improved safety and nutritional value (Sánchez-Pérez et al., 2012).
Cyanogenic Glucosides and Derivatives in Plant Defense
The study of cyanogenic glucosides like prunasin in plant defense mechanisms against herbivores provides valuable knowledge that can be leveraged in developing natural pest control strategies. By understanding the ecological roles of these compounds, researchers can explore their use in agricultural practices to enhance crop resilience (Alonso-amelot & Oliveros-Bastidas, 2005).
Chromatographic Determination in Plant Extracts
The development of chromatographic methods for determining prunasin and related compounds in plant extracts underscores the importance of analytical techniques in researching cyanogenic glucosides. Such methodologies enable the detailed study of these compounds' presence and concentration in various plant materials, facilitating their potential applications in medicine and biochemistry (Berenguer-Navarro et al., 2002).
Properties
IUPAC Name |
[(3R,6R)-3,4,5-triacetyloxy-6-[(R)-cyano(phenyl)methoxy]oxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO10/c1-12(24)28-11-18-19(29-13(2)25)20(30-14(3)26)21(31-15(4)27)22(33-18)32-17(10-23)16-8-6-5-7-9-16/h5-9,17-22H,11H2,1-4H3/t17-,18?,19+,20?,21?,22+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTSUMWNLKZZILY-MPIGJZCISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(C#N)C2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC1[C@H](C(C([C@@H](O1)O[C@@H](C#N)C2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1S,2R,5S)-5-Methyl-2-propan-2-ylcyclohexyl] (2S,5S)-5-acetyloxy-1,3-oxathiolane-2-carboxylate](/img/structure/B1145771.png)




